molecular formula C4H5N3O3 B7783413 methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate

methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate

Cat. No.: B7783413
M. Wt: 143.10 g/mol
InChI Key: AGPKBXZPKSLZOJ-UHFFFAOYSA-N
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Description

Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” is a chemical entity with specific properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:

    Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in industrial processes for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways and cellular functions.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    Compound A: Shares structural similarities with “methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate” but differs in its functional groups and reactivity.

    Compound B: Another related compound with similar applications but distinct chemical properties.

    Compound C: Exhibits comparable biological activity but varies in its mechanism of action.

Uniqueness: Compound “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable inclusion complexes with cyclodextrins sets it apart from other similar compounds, enhancing its solubility and stability in various applications .

Properties

IUPAC Name

methyl 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKBXZPKSLZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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